molecular formula C32H36O8Si B12293300 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one

7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one

Cat. No.: B12293300
M. Wt: 576.7 g/mol
InChI Key: YTHDSJIOVBDTQV-UHFFFAOYSA-N
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Description

The compound 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one is a complex organic molecule that features a combination of silyl ether and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by the formation of the chromenone core through cyclization reactions. The reaction conditions often involve the use of bases such as imidazole or pyridine and solvents like methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets. The silyl ether group can protect hydroxyl groups during chemical reactions, while the chromenone core can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and affect cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(diphenyl)silyl chloride: Used as a protecting group for hydroxyl groups.

    Chromenone derivatives: Similar core structure with varying substituents.

Uniqueness

The uniqueness of 7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one lies in its combination of a silyl ether protecting group with a chromenone core. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C32H36O8Si

Molecular Weight

576.7 g/mol

IUPAC Name

7-[6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3

InChI Key

YTHDSJIOVBDTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O

Origin of Product

United States

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